(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate

Catalog No.
S6648908
CAS No.
883731-94-0
M.F
C19H20O5S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate

CAS Number

883731-94-0

Product Name

(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate

IUPAC Name

[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl benzoate

Molecular Formula

C19H20O5S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C19H20O5S/c1-15-7-9-17(10-8-15)25(21,22)24-14-19(11-12-19)13-23-18(20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3

InChI Key

BYQPCTVKKOQNNN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COC(=O)C3=CC=CC=C3

(1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate is an organic compound characterized by the presence of a cyclopropyl group, a benzoate ester, and a tosyloxy group. Its molecular formula is C19H20O5SC_{19}H_{20}O_{5}S, and it has a unique structural arrangement that contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The tosyloxy group enhances its electrophilic character, making it a versatile intermediate in various

  • There is no scientific research currently available on the mechanism of action of this compound [].
  • No safety information is presently available in scientific literature [].
  • Chemical Synthesis

    Due to the presence of a tosyloxymethyl group, (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate could potentially be a precursor molecule in the synthesis of more complex molecules. Tosyloxymethyl groups are known protecting groups in organic chemistry, meaning they can be reversibly attached to a functional group during a synthesis to prevent unwanted reactions [].

  • Material Science

    The molecule's structure suggests potential applications in material science. The aromatic benzoate group and cyclopropyl ring can contribute to rigidity, while the tosyloxymethyl group might influence solubility or other material properties. However, specific research on this application is not available in the public domain.

  • Biological Studies

    The biological activity of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate remains unexplored in scientific literature.

Types of Reactions

  • Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides, facilitating the formation of new compounds.
  • Reduction Reactions: The ester functionality can be reduced to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The benzoate moiety can be oxidized to produce benzoic acid derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: Involves reagents like tosyl chloride and pyridine.
  • Reduction: Typically performed using lithium aluminum hydride in diethyl ether.
  • Oxidation: Commonly utilizes potassium permanganate or sulfuric acid as oxidizing agents.

While specific biological activities of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The presence of the cyclopropyl group is known to influence biological activity by enhancing interactions with biological targets. The compound may participate in enzymatic reactions that lead to the release of active pharmaceutical ingredients, suggesting potential applications in drug design and development .

The synthesis of (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate typically involves several key steps:

  • Formation of the Cyclopropyl Group: This can be achieved through reactions involving alkenes and carbene precursors.
  • Introduction of the Tosyloxy Group: Achieved by tosylation of a hydroxyl group using p-toluenesulfonyl chloride in the presence of a base like pyridine.
  • Esterification: The final step involves esterification between cyclopropyl alcohol and benzoic acid or its derivatives, often facilitated by coupling reagents such as dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine .

(1-Hydroxycyclopropyl)methyl benzoateLacks tosyloxy groupLess reactive in nucleophilic substitutionLimited applications compared to (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate(1-((Methanesulfonyloxy)methyl)cyclopropyl)methyl benzoateContains methanesulfonyloxy instead of tosyloxyAltered reactivity profilePotentially different applications due to sulfonyl group

Uniqueness

The presence of the tosyloxy group in (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate significantly enhances its reactivity, particularly in nucleophilic substitution reactions. This makes it a versatile compound for further chemical transformations, distinguishing it from similar compounds that lack this feature. Its ability to undergo various modifications allows for extensive exploration in synthetic chemistry.

Interaction studies involving (1-((Tosyloxy)methyl)cyclopropyl)methyl benzoate focus on its ability to engage in nucleophilic substitution reactions. These studies are crucial for understanding how this compound can be utilized to synthesize other biologically active molecules or materials. The mechanism often involves the cleavage of the tosyloxy group, allowing nucleophiles to attack the electrophilic carbon center .

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

360.10314491 g/mol

Monoisotopic Mass

360.10314491 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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